Cas no 247176-22-3 (1-Bromo-4-butoxy-2,3-difluorobenzene)

1-Bromo-4-butoxy-2,3-difluorobenzene is a fluorinated aromatic compound featuring a bromine substituent at the 1-position and a butoxy group at the 4-position, with additional fluorine atoms at the 2- and 3-positions. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-withdrawing effects of the fluorine atoms enhance its utility in nucleophilic aromatic substitution reactions. The butoxy group provides solubility in organic solvents, facilitating handling in synthetic applications. Its well-defined regiochemistry and stability under various conditions make it suitable for pharmaceutical and agrochemical research, where precise functionalization is critical.
1-Bromo-4-butoxy-2,3-difluorobenzene structure
247176-22-3 structure
Product Name:1-Bromo-4-butoxy-2,3-difluorobenzene
CAS No:247176-22-3
MF:C10H11BrF2O
MW:265.094549417496
MDL:MFCD07368020
CID:246110
PubChem ID:17808716
Update Time:2025-10-23

1-Bromo-4-butoxy-2,3-difluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-4-butoxy-2,3-difluorobenzene
    • Benzene,1-bromo-4-butoxy-2,3-difluoro-
    • 4-Butoxy-2,3-difluorobromobenzene
    • AGN-PC-01M4C5
    • ANW-46355
    • CTK4F4237
    • MolPort-005-934-860
    • PC5488
    • SBB102885
    • SureCN7911521
    • CS-0323881
    • MFCD07368020
    • AS-64310
    • AKOS015961670
    • AC-14518
    • Benzene, 1-bromo-4-butoxy-2,3-difluoro-
    • C10H11BrF2O
    • 247176-22-3
    • DTXSID70591076
    • SCHEMBL7911521
    • 1-bromo-4-butoxy-2,3-difluoro-benzene
    • MDL: MFCD07368020
    • Inchi: 1S/C10H11BrF2O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3
    • InChI Key: VZOZRBSBWHDDHS-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1F)F)OCCCC

Computed Properties

  • Exact Mass: 263.99613
  • Monoisotopic Mass: 263.99613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.4±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 260.0±35.0 °C at 760 mmHg
  • Flash Point: 137.7±10.2 °C
  • Refractive Index: 1.492
  • PSA: 9.23
  • Vapor Pressure: No data available

1-Bromo-4-butoxy-2,3-difluorobenzene Security Information

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1-Bromo-4-butoxy-2,3-difluorobenzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:247176-22-3)1-Bromo-4-butoxy-2,3-difluorobenzene
Order Number:A877815
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:55
Price ($):301.0
Email:sales@amadischem.com

Additional information on 1-Bromo-4-butoxy-2,3-difluorobenzene

1-Bromo-4-butoxy-2,3-difluorobenzene (CAS No. 247176-22-3)

1-Bromo-4-butoxy-2,3-difluorobenzene is a versatile organic compound with the CAS registry number 247176-22-3. This compound belongs to the class of bromobenzene derivatives and is characterized by its unique substitution pattern on the benzene ring. The molecule features a bromine atom at position 1, a butoxy group at position 4, and fluorine atoms at positions 2 and 3. This specific arrangement of substituents imparts distinct chemical properties, making it valuable in various applications across different fields.

The synthesis of 1-bromo-4-butoxy-2,3-difluorobenzene typically involves multi-step organic reactions. One common approach includes the bromination of a difluorobenzene derivative followed by nucleophilic substitution to introduce the butoxy group. The exact synthetic pathway may vary depending on the starting materials and reaction conditions, but the process often requires precise control over temperature and reagent ratios to achieve high yields and purity.

Recent studies have highlighted the potential of 1-bromo-4-butoxy-2,3-difluorobenzene in drug discovery and materials science. In the field of pharmacology, this compound has been explored as a precursor for developing bioactive molecules with potential anti-inflammatory or antitumor properties. Researchers have utilized its bromine atom as a reactive site for further functionalization, leading to derivatives that exhibit promising biological activities.

In materials science, 1-bromo-4-butoxy-2,3-difluorobenzene has shown promise as a building block for advanced polymers and organic semiconductors. Its electron-withdrawing fluorine atoms enhance the molecule's electronic properties, making it suitable for applications in organic electronics. For instance, derivatives of this compound have been incorporated into polymer blends to improve charge transport characteristics, which is critical for high-performance electronic devices.

The compound's stability under various reaction conditions also makes it an attractive candidate for use in organic synthesis. Its bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions, enabling the formation of diverse aromatic derivatives. This property has been exploited in the development of novel synthetic routes for complex molecules.

From an environmental perspective, understanding the fate and toxicity of 1-bromo-4-butoxy-2,3-difluorobenzene is crucial. Recent research has focused on its biodegradation pathways and potential ecological impacts. Studies indicate that under aerobic conditions, this compound undergoes microbial degradation through hydrolytic cleavage of the butoxy group and subsequent mineralization of intermediate products.

In summary, 1-bromo-4-butoxy-2,3-difluorobenzene (CAS No. 247176-22-3) is a multifaceted compound with significant potential in drug development, materials science, and organic synthesis. Its unique substitution pattern and reactivity make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and insights into its properties, this compound is poised to play an increasingly important role in advancing modern chemistry.

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Amadis Chemical Company Limited
(CAS:247176-22-3)1-Bromo-4-butoxy-2,3-difluorobenzene
A877815
Purity:99%
Quantity:25g
Price ($):301.0
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